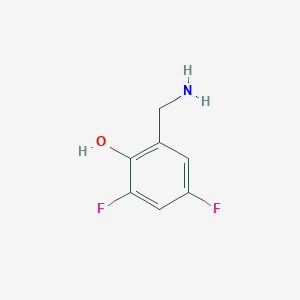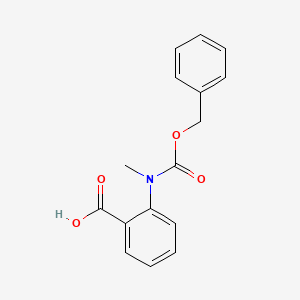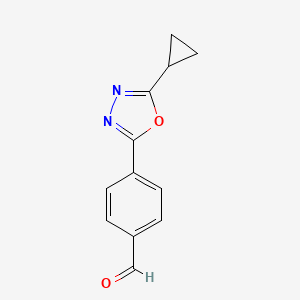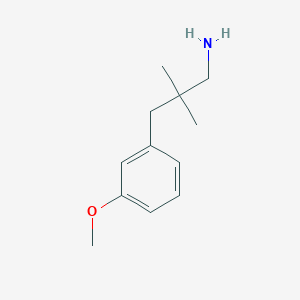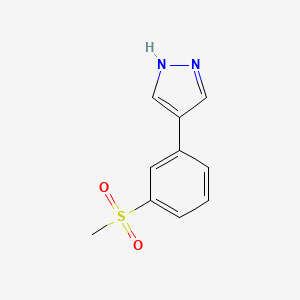![molecular formula C12H25N3O B15316995 N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15316995.png)
N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound features a piperidine ring, which is a six-membered heterocyclic ring containing one nitrogen atom, and an aminoethyl group attached to the nitrogen atom of the piperidine ring. The presence of the 3-methylbutanamide moiety adds to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide typically involves the following steps:
Piperidine Derivative Formation: Piperidine is reacted with ethylene oxide to form 1-(2-aminoethyl)piperidin-4-ol.
Activation of the Piperidine Derivative: The hydroxyl group of 1-(2-aminoethyl)piperidin-4-ol is activated using a suitable reagent, such as thionyl chloride, to form 1-(2-aminoethyl)piperidin-4-yl chloride.
Amide Formation: The activated piperidine derivative is then reacted with 3-methylbutanoic acid or its derivatives to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Piperidine derivatives with oxo groups.
Reduction Products: Piperidine derivatives with amine groups.
Substitution Products: Substituted piperidine derivatives.
Scientific Research Applications
N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide can be compared with other similar compounds, such as:
Piperidine Derivatives: Other piperidine derivatives with different substituents.
Amide Compounds: Other amides with varying alkyl or aryl groups.
Aminoethyl Compounds: Compounds containing aminoethyl groups attached to different heterocyclic rings.
These compounds may have similar or distinct biological activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C12H25N3O |
|---|---|
Molecular Weight |
227.35 g/mol |
IUPAC Name |
N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide |
InChI |
InChI=1S/C12H25N3O/c1-10(2)9-12(16)14-11-3-6-15(7-4-11)8-5-13/h10-11H,3-9,13H2,1-2H3,(H,14,16) |
InChI Key |
QBYFYVMKBNXVBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1CCN(CC1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate](/img/structure/B15316912.png)
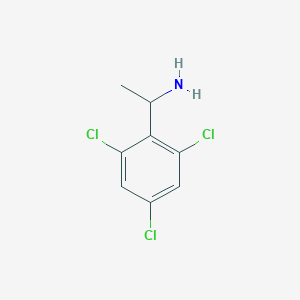
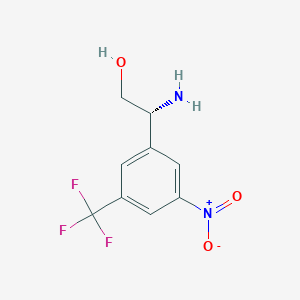

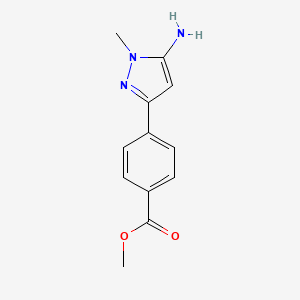
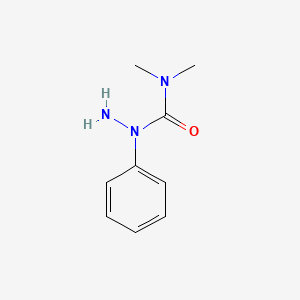
![4-chloro-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15316938.png)
![1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid](/img/structure/B15316941.png)
